(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
(S)-3,3’-Difluoro-[1,1’-binaphthalene]-2,2’-diol is a chiral compound derived from binaphthalene. It is characterized by the presence of two hydroxyl groups and two fluorine atoms on the naphthalene rings. This compound exhibits axial chirality, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3’-Difluoro-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Material: The synthesis begins with (S)-1,1’-binaphthalene-2,2’-diol.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired chiral compound.
Industrial Production Methods: Industrial production of (S)-3,3’-Difluoro-[1,1’-binaphthalene]-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-3,3’-Difluoro-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydro-binaphthalenes.
Substitution: Formation of substituted binaphthalenes with various functional groups.
Scientific Research Applications
(S)-3,3’-Difluoro-[1,1’-binaphthalene]-2,2’-diol has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of chiral materials and as a precursor for advanced organic compounds.
Mechanism of Action
The mechanism of action of (S)-3,3’-Difluoro-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions facilitate chiral recognition and enantioselective reactions. The compound’s axial chirality plays a crucial role in its ability to induce asymmetry in chemical processes.
Comparison with Similar Compounds
(S)-1,1’-Binaphthalene-2,2’-diol: The parent compound without fluorine substitution.
(S)-3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol: A similar compound with bromine atoms instead of fluorine.
(S)-3,3’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol: A derivative with methoxy groups.
Uniqueness: (S)-3,3’-Difluoro-[1,1’-binaphthalene]-2,2’-diol is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also influence the compound’s electronic properties, making it distinct from other binaphthalene derivatives.
Properties
IUPAC Name |
3-fluoro-1-(3-fluoro-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJYWDVUNQBCDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)F)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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